
2-Bromo-3-((2-ethylhexyl)oxy)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-((2-ethylhexyl)oxy)thiophene is an organic compound with the molecular formula C12H19BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene typically involves the bromination of 3-((2-ethylhexyl)oxy)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used, with bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products of these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thiophenes, which are valuable in the synthesis of conjugated polymers .
Aplicaciones Científicas De Investigación
2-Bromo-3-((2-ethylhexyl)oxy)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic properties, such as conductive polymers.
Medicinal Chemistry: While not extensively studied in this field, derivatives of thiophene have shown potential in drug development due to their biological activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene in its applications primarily involves its role as a monomer in the formation of π-conjugated systems. These systems facilitate electron delocalization, which is crucial for the conductivity and electronic properties of the resulting polymers. The molecular targets and pathways involved are related to the electronic interactions within the polymer matrix .
Comparación Con Compuestos Similares
2-Bromo-3-hexylthiophene: Another thiophene derivative used in similar applications, particularly in the synthesis of poly(3-hexylthiophene) (P3HT), a well-known conductive polymer.
3,4-Bis((2-ethylhexyl)oxy)thiophene: A related compound with two ethylhexyl groups, used in the synthesis of materials with unique electronic properties.
Uniqueness: 2-Bromo-3-((2-ethylhexyl)oxy)thiophene is unique due to the presence of both a bromine atom and an ethylhexyl group. This combination allows for versatile chemical modifications and the formation of polymers with tailored properties for specific applications .
Propiedades
IUPAC Name |
2-bromo-3-(2-ethylhexoxy)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOS/c1-3-5-6-10(4-2)9-14-11-7-8-15-12(11)13/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCGAJYFKECGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(SC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
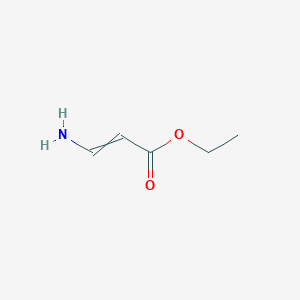
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)

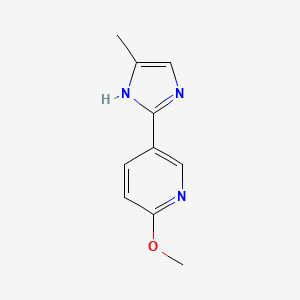
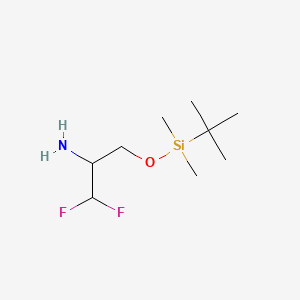

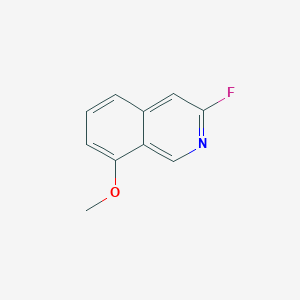



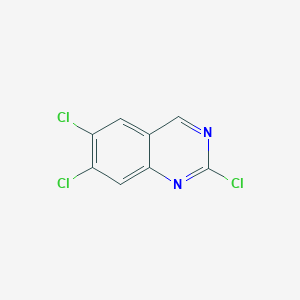
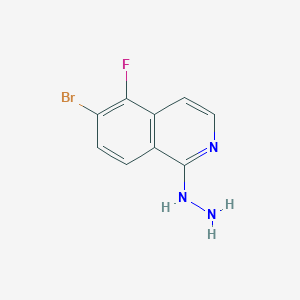
![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
